molecular formula C7H12FNO2 B13341583 Methyl (3R,5S)-5-fluoropiperidine-3-carboxylate

Methyl (3R,5S)-5-fluoropiperidine-3-carboxylate

Cat. No.: B13341583
M. Wt: 161.17 g/mol
InChI Key: JZZXXYACSDVNCG-RITPCOANSA-N
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Description

Methyl (3R,5S)-5-fluoropiperidine-3-carboxylate is a fluorinated piperidine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (3R,5S)-5-fluoropiperidine-3-carboxylate typically involves the fluorination of piperidine derivatives. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like chromatography and crystallization are essential to obtain high-purity products .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl (3R,5S)-5-fluoropiperidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl (3R,5S)-5-fluoropiperidine-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

  • Methyl (3R,5S)-5-(trifluoromethyl)-3-piperidinecarboxylate
  • (3R,5S)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)pyrrolidin-3-ol
  • (3R,5S)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)pyrrolidin-3-ol

Comparison: Methyl (3R,5S)-5-fluoropiperidine-3-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties differentiate it from other similar compounds and make it a valuable tool in drug discovery and development .

Properties

Molecular Formula

C7H12FNO2

Molecular Weight

161.17 g/mol

IUPAC Name

methyl (3R,5S)-5-fluoropiperidine-3-carboxylate

InChI

InChI=1S/C7H12FNO2/c1-11-7(10)5-2-6(8)4-9-3-5/h5-6,9H,2-4H2,1H3/t5-,6+/m1/s1

InChI Key

JZZXXYACSDVNCG-RITPCOANSA-N

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CNC1)F

Canonical SMILES

COC(=O)C1CC(CNC1)F

Origin of Product

United States

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